molecular formula C18F37CH2CH2OH<br>C20H5F37O B13419767 1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro- CAS No. 65104-65-6

1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro-

Cat. No.: B13419767
CAS No.: 65104-65-6
M. Wt: 964.2 g/mol
InChI Key: FDCQNVKWWMNRQN-UHFFFAOYSA-N
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Description

1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro- is a fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule

Preparation Methods

The synthesis of 1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro- typically involves the fluorination of eicosanol. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. Industrial production methods may involve the use of specialized reactors and controlled conditions to ensure the safe handling of fluorine gas and the efficient production of the desired compound.

Chemical Reactions Analysis

1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding perfluoroalkyl carboxylic acids.

    Reduction: Reduction reactions can convert the alcohol group to other functional groups, such as aldehydes or ketones.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds’ interactions with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.

    Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro- involves its interaction with molecular targets through its fluorinated chain. The fluorine atoms provide high electronegativity and stability, which can influence the compound’s binding to proteins and other biomolecules. The pathways involved may include alterations in membrane fluidity and permeability, as well as interactions with specific receptors or enzymes.

Comparison with Similar Compounds

1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro- can be compared with other perfluoroalkyl alcohols, such as:

    1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-: A shorter chain fluorinated alcohol with similar properties but different applications.

    1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-: Another fluorinated alcohol with a shorter chain length and distinct chemical behavior.

The uniqueness of 1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro- lies in its longer chain length and higher degree of fluorination, which impart enhanced stability and unique chemical properties compared to its shorter-chain counterparts.

Properties

CAS No.

65104-65-6

Molecular Formula

C18F37CH2CH2OH
C20H5F37O

Molecular Weight

964.2 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroicosan-1-ol

InChI

InChI=1S/C20H5F37O/c21-3(22,1-2-58)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)19(53,54)20(55,56)57/h58H,1-2H2

InChI Key

FDCQNVKWWMNRQN-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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